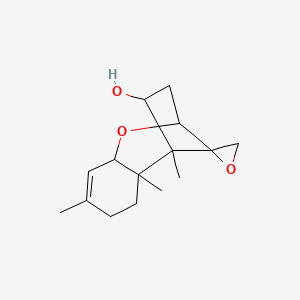

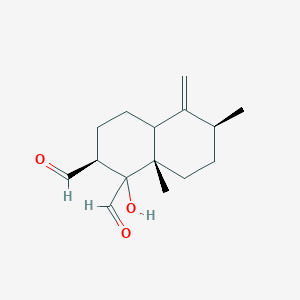

12,13-Epoxytrichothec-9-en-4beta-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 12,13-Epoxytrichothec-9-en-4beta-ol erfolgt in mehreren Schritten, ausgehend von einfacheren Trichothecen-Vorläufern. Die wichtigsten Schritte umfassen die Epoxidierung des Trichothecen-Kerns und die anschließende Funktionalisierung an bestimmten Positionen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Oxidationsmitteln und Katalysatoren, um die gewünschten Umwandlungen zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound ist aufgrund seiner komplexen Struktur und der Notwendigkeit einer präzisen Kontrolle der Reaktionsbedingungen weniger verbreitet. es kann durch Fermentationsprozesse mit spezifischen Pilzstämmen hergestellt werden, die Trichothecene auf natürliche Weise produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 12,13-Epoxytrichothec-9-en-4beta-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können den Epoxidring oder andere funktionelle Gruppen modifizieren.

Substitution: Substitutionsreaktionen können bestimmte funktionelle Gruppen durch andere ersetzen und so die Eigenschaften der Verbindung verändern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Übergangsmetallkatalysatoren wie Palladium oder Platin.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene hydroxylierte, acetylierte und deacetylierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird 12,13-Epoxytrichothec-9-en-4beta-ol als Modellverbindung verwendet, um die Reaktivität von Trichothecenen und deren Derivaten zu untersuchen .

Biologie: In der biologischen Forschung wird es verwendet, um die Mechanismen der Pilztoxizität und die Auswirkungen von Trichothecenen auf zelluläre Prozesse zu untersuchen .

Medizin: In der Medizin wurde this compound auf sein Potenzial als Antimykotikum und Antitumormittel untersucht .

Industrie: In der Industrie wird es als Werkzeug in der zellulären Biochemie und als potenzieller Leitwirkstoff für die Entwicklung neuer Antimykotika und Antitumormittel eingesetzt .

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung der Proteinsynthese durch Bindung an Ribosomen . Diese Bindung stört die normale Funktion des Ribosoms, was zur Hemmung der Translation und zum anschließenden Zelltod führt . Die Verbindung beeinflusst auch verschiedene Signalwege und zelluläre Prozesse und trägt so zu ihren zytotoxischen Wirkungen bei .

Wirkmechanismus

The mechanism of action of 12,13-Epoxytrichothec-9-en-4beta-ol involves the inhibition of protein synthesis by binding to ribosomes . This binding disrupts the normal function of the ribosome, leading to the inhibition of translation and subsequent cell death . The compound also affects various signaling pathways and cellular processes, contributing to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Trichodermin

- T-2 Toxin

- Deoxynivalenol (DON)

- Nivalenol (NIV)

Vergleich: 12,13-Epoxytrichothec-9-en-4beta-ol ist unter den Trichothecenen einzigartig aufgrund seines spezifischen Epoxidrings und seiner funktionellen Gruppen, die zu seinen unterschiedlichen biologischen Aktivitäten beitragen. Im Vergleich zu anderen Trichothecenen hat es eine höhere Wirksamkeit bei der Hemmung der Proteinsynthese und zeigt ein breiteres Spektrum an antifungiziden und zytotoxischen Aktivitäten.

Eigenschaften

IUPAC Name |

1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h6,10-12,16H,4-5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUVNTHNQMGPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)

![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)

![10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12303397.png)